molecular formula C20H28N2O B7341545 1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide

Cat. No. B7341545
M. Wt: 312.4 g/mol
InChI Key: BRDDJZSNQOWYFR-LRTDYKAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide, also known as CPI-1189, is a synthetic compound that belongs to the class of kappa opioid receptor (KOR) agonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide acts as a selective KOR agonist, which means it binds to and activates the KORs in the brain and spinal cord. This activation leads to the inhibition of neurotransmitter release, particularly dopamine, which plays a crucial role in the regulation of mood, reward, and addiction. By inhibiting dopamine release, this compound produces an analgesic effect and has been shown to reduce drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include analgesia, sedation, anxiolysis, and antidepressant-like effects. It has also been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs of abuse, suggesting its potential use in addiction treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide is its selectivity for KORs, which reduces the risk of off-target effects. It has also been shown to have a favorable safety profile in preclinical studies. However, its pharmacokinetic properties, such as poor solubility and bioavailability, may limit its use in clinical settings.

Future Directions

There are several potential future directions for the research on 1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide. These include:
1. Further preclinical studies to elucidate its mechanism of action and optimize its pharmacokinetic properties.
2. Clinical trials to evaluate its safety and efficacy in various neurological and psychiatric disorders.
3. Development of novel formulations or delivery methods to improve its solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs for synergistic effects.
5. Exploration of its potential use in the treatment of neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to obtain this compound.

Scientific Research Applications

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and pain management. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-cyclohexyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c23-20(21-19-11-10-15-6-4-5-9-18(15)19)16-12-13-22(14-16)17-7-2-1-3-8-17/h4-6,9,16-17,19H,1-3,7-8,10-14H2,(H,21,23)/t16?,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDDJZSNQOWYFR-LRTDYKAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)C(=O)NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCC(C2)C(=O)N[C@@H]3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.